Cyclopentyl 2,3-dimethylphenyl ketone
Description
Cyclopentyl 2,3-dimethylphenyl ketone is an aromatic ketone that, while not extensively documented in mainstream chemical literature, holds interest due to its structural components. Aromatic ketones, in general, are a class of organic compounds that are foundational in various areas of chemical synthesis, including the development of pharmaceuticals and advanced materials. numberanalytics.com The study of such specific molecules contributes to a broader understanding of structure-activity relationships and reaction mechanisms.
The history of aromatic ketones is intrinsically linked to the development of synthetic organic chemistry in the 19th century. A pivotal moment was the discovery of the Friedel-Crafts acylation in 1877 by Charles Friedel and James Crafts. synarchive.com This reaction provided a straightforward method to synthesize aromatic ketones by reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. synarchive.comkhanacademy.org
Aromatic ketones are defined as compounds where the carbonyl group is directly attached to an aromatic ring. numberanalytics.com They are generally more stable than their aliphatic counterparts due to the delocalization of electrons from the aromatic ring into the carbonyl group. numberanalytics.com This electronic interaction also influences their reactivity. The carbonyl carbon is sp² hybridized and has a trigonal planar geometry with bond angles of approximately 120°. allen.in
The physical properties of aromatic ketones are also characteristic. They tend to have higher boiling points than aliphatic ketones of similar molecular weight due to the presence of the aromatic ring. numberanalytics.com Their solubility in water is typically low because of the hydrophobic nature of the aromatic ring, but they are generally soluble in common organic solvents. numberanalytics.comchemicalbook.com
Table 1: Predicted and Observed Properties of Structurally Related Ketones
| Property | 2',3'-Dimethylacetophenone guidechem.comnih.gov | 2-Chlorophenyl Cyclopentyl Ketone tcichemicals.com | General Aromatic Ketones numberanalytics.comchemicalbook.com |
|---|---|---|---|
| Molecular Formula | C10H12O | C12H13ClO | Varies |
| Molecular Weight | 148.20 g/mol | 208.68 g/mol | Varies |
| Boiling Point | 236.6 °C at 760 mmHg | Not specified | Higher than aliphatic counterparts |
| Melting Point | -14.3 °C | Not specified | Simple aromatic ketones are often solid |
| Solubility in Water | Insoluble | Insoluble | Low |
| Solubility in Organic Solvents | Soluble | Soluble | Good |
This table presents data for structurally similar compounds to infer the likely properties of this compound.
The academic significance of specific aromatic ketones often lies in their potential applications, which are driven by their structural features. Substituted acetophenones, a class to which this compound belongs, are of considerable interest in medicinal chemistry and agrochemistry. nih.gov For instance, various hydroxy-substituted acetophenones have demonstrated significant antifungal activity against important plant pathogens. nih.gov Halogenated acetophenones have been investigated for their nematicidal properties. nih.gov
The core structure of acetophenone (B1666503) serves as a versatile scaffold for the synthesis of more complex heterocyclic compounds with a wide range of biological activities. researchgate.netresearchgate.net These activities include insecticidal, antifungal, antibacterial, and anticonvulsant properties. researchgate.net The parent compound, acetophenone, is also used as a fragrance ingredient and an industrial solvent. nih.gov
While direct research on the applications of this compound is not prominent, its structural similarity to these bioactive and industrially relevant molecules suggests its potential as a building block in drug discovery and materials science. The exploration of such unique ketone structures contributes to the ever-expanding library of organic compounds with potential utility.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl-(2,3-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-6-5-9-13(11(10)2)14(15)12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYIDTHZDTYFHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642564 | |
| Record name | Cyclopentyl(2,3-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-48-5 | |
| Record name | Cyclopentyl(2,3-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations for Cyclopentyl 2,3 Dimethylphenyl Ketone
Catalytic Approaches to Carbon-Carbon Bond Formation
The synthesis of aryl ketones, such as Cyclopentyl 2,3-dimethylphenyl ketone, relies heavily on the formation of a carbon-carbon bond between an aromatic ring and an acyl group. Catalytic methods are central to achieving this transformation efficiently and selectively. These strategies range from classical electrophilic aromatic substitutions to modern transition-metal-catalyzed cross-couplings, each offering distinct advantages in terms of substrate scope, reaction conditions, and environmental impact.
Friedel-Crafts Acylation: Exploration of Catalytic Systems and Reaction Optimization
The Friedel-Crafts acylation, first reported in 1877 by Charles Friedel and James Crafts, remains a cornerstone for the synthesis of aromatic ketones. sigmaaldrich.comwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic compound with an acyl halide or anhydride (B1165640). rsc.orgnih.gov For the synthesis of this compound, this would typically involve the reaction of 1,2-dimethylbenzene (o-xylene) with cyclopentanecarbonyl chloride.
The traditional and most common approach to Friedel-Crafts acylation employs a strong Lewis acid catalyst. plymouth.ac.uk The primary role of the Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃), is to activate the acylating agent. byjus.comucalgary.camasterorganicchemistry.com The Lewis acid coordinates to the halogen of the acyl chloride, which enhances its electrophilicity and facilitates the formation of a highly reactive acylium ion. ucalgary.ca
A key consideration in this method is the amount of catalyst required. The ketone product can form a stable complex with the Lewis acid, which often necessitates the use of stoichiometric or even excess amounts of the catalyst to drive the reaction to completion. wikipedia.org This can lead to significant waste and complicate the product workup. The reaction conditions are similar to those of Friedel-Crafts alkylation. wikipedia.org
The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic ring. In the case of 1,2-dimethylbenzene, the two methyl groups are activating and ortho-, para-directing. plymouth.ac.uk Therefore, the incoming acyl group is directed to the positions ortho or para to the methyl groups. Acylation almost exclusively occurs at the 4-position, influenced by both electronic activation and steric hindrance at the other possible sites. libretexts.org
Table 1: Common Lewis Acids in Friedel-Crafts Acylation
| Catalyst | Formula | Typical Application | Reference |
|---|---|---|---|
| Aluminum Trichloride | AlCl₃ | General catalyst for acyl and alkyl halides. | byjus.comucalgary.ca |
| Ferric Chloride | FeCl₃ | Alternative Lewis acid for alkylation and acylation. | plymouth.ac.ukarkat-usa.org |
| Boron Trifluoride | BF₃ | Effective catalyst, often used with anhydrides. | nih.govplymouth.ac.uk |
| Zinc Chloride | ZnCl₂ | Milder Lewis acid, can be used in catalytic amounts. | wikipedia.orgarkat-usa.org |
| Tin(IV) Chloride | SnCl₄ | Effective catalyst for various FC reactions. | nih.gov |
While effective, traditional Lewis acids like AlCl₃ present environmental and handling challenges; they are often hygroscopic, corrosive, and used in stoichiometric quantities, leading to large volumes of hazardous waste. arkat-usa.orgbeyondbenign.org To address these issues, significant research has focused on developing heterogeneous, solid-state catalysts. acs.orgresearchgate.net These catalysts can be easily separated from the reaction mixture and potentially reused, making the process more sustainable. acs.org
Classes of solid acid catalysts studied for Friedel-Crafts acylation include:
Zeolites : These microporous aluminosilicates are widely used in the petrochemical industry. researchgate.net Their catalytic activity, selectivity, and the distribution of reactants and products are influenced by factors such as pore dimensions, channel systems, and hydrophobicity. acs.org
Metal Oxides : Materials like zinc oxide (ZnO) have been demonstrated as effective and reusable catalysts for Friedel-Crafts acylation. organic-chemistry.org
Clays and Heteropoly Acids : These materials also serve as solid acid catalysts for acylation reactions. researchgate.netnih.gov
Supported Sulfonic Acids : Sulfonic acids immobilized on solid supports like silica (B1680970) offer a strong Brønsted acid environment and avoid the use of metals or chlorinated reagents. arkat-usa.org
In addition to solid-state options, research has explored milder, non-tin-containing homogeneous catalysts to improve the environmental profile of the reaction. Aluminum chloride is a cheaper alternative to stannic chloride and results in a waste stream that is easier to manage. google.com The use of graphite (B72142) as a catalyst provides a mild and ecologically friendly method for carrying out Friedel-Crafts reactions. google.com Other examples include indium triflate and erbium trifluoromethanesulfonate (B1224126), which can catalyze acylations, sometimes under microwave-assisted or ionic liquid conditions. sigmaaldrich.com
The mechanism of the Friedel-Crafts acylation proceeds through a well-established multi-step pathway: byjus.com
Formation of the Acylium Ion : The first step involves the reaction between the acyl chloride (e.g., cyclopentanecarbonyl chloride) and the Lewis acid catalyst (e.g., AlCl₃). ucalgary.camasterorganicchemistry.com The Lewis acid coordinates to the chloride atom, forming a complex. byjus.com This complex then cleaves, generating a highly electrophilic acylium ion (RCO⁺). sigmaaldrich.combyjus.com This ion is significantly stabilized by resonance, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylation reactions. ucalgary.calibretexts.org
Electrophilic Attack : The π-electrons of the aromatic ring (1,2-dimethylbenzene) act as a nucleophile, attacking the electrophilic carbon of the acylium ion. ucalgary.ca This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a cyclohexadienyl cation or Wheland intermediate. byjus.com
Deprotonation and Catalyst Regeneration : In the final step, a base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group. masterorganicchemistry.comlibretexts.org This restores the aromaticity of the ring, yielding the final aryl ketone product. The process also regenerates the AlCl₃ catalyst and produces hydrogen chloride (HCl) as a byproduct. byjus.comlibretexts.org
Transition Metal-Catalyzed Coupling Reactions for Ketone Synthesis
As an alternative to classical electrophilic substitution, transition metal-catalyzed reactions have emerged as powerful tools for constructing aryl ketones. pkusz.edu.cnresearchgate.net These methods offer different pathways for carbon-carbon bond formation and can provide excellent regioselectivity and functional group tolerance under milder conditions. pkusz.edu.cnacs.org Catalytic systems based on palladium, rhodium, nickel, gold, and silver have been developed for this purpose. pkusz.edu.cnacs.orgccspublishing.org.cn
These reactions typically involve the cross-coupling of various starting materials, such as aryl halides, organoboronic acids, or aldehydes. researchgate.netccspublishing.org.cn For instance, a palladium-catalyzed process could involve the coupling of an aryl bromide (like 1-bromo-2,3-dimethylbenzene) with an organometallic cyclopentyl reagent. Another strategy is the direct acylation of aryl halides with aldehydes, catalyzed by palladium nanoparticles. ccspublishing.org.cn
A tandem approach catalyzed by gold(I) or silver(I) involves a researchgate.netresearchgate.net-sigmatropic rearrangement followed by a formal Myers-Saito cyclization of propargyl esters to form aromatic ketones. pkusz.edu.cnacs.org These modern methods represent versatile and efficient strategies for synthesizing a wide range of substituted aryl ketones. researchgate.netconsensus.app
Table 2: Selected Transition Metal-Catalyzed Methods for Aryl Ketone Synthesis
| Metal Catalyst | Reactant 1 | Reactant 2 | Reaction Type | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Aryl Bromide/Iodide | Aldehyde | Direct Acylation | ccspublishing.org.cn |
| Palladium (Pd) | Aryl Halide | Organoboronic Acid | Carbonylative Suzuki Coupling | researchgate.net |
| Ruthenium (Ru) | Aryl Aldehyde | Arylboronic Acid | Cross-Coupling | ccspublishing.org.cn |
| Gold (Au) / Silver (Ag) | Propargyl Ester | - | Tandem Rearrangement/Cyclization | pkusz.edu.cnacs.org |
| Copper (Cu) | Aryl Ketone (Silyl Enol Ether) | Diaryliodonium Salt | α-Arylation | researchgate.net |
Organocatalytic Strategies for Asymmetric Synthesis
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a complementary approach to metal-based catalysis. rsc.org In the context of ketone synthesis, organocatalysis is particularly prominent in the asymmetric reduction of prochiral ketones to form optically active chiral alcohols. rsc.orgthieme-connect.com While this compound is achiral, the principles of organocatalysis are crucial for the synthesis of related chiral molecules.
Common organocatalysts for the asymmetric reduction of ketones include:
Oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts) thieme-connect.com
Chiral phosphoric acids rsc.orgnih.gov
BINOL derivatives rsc.org
Thiourea-amine catalysts rsc.org
Beyond reduction, organocatalysis can be applied to form C-C bonds adjacent to a carbonyl group. For example, proline and its derivatives can catalyze the direct asymmetric α-hydroxymethylation of ketones using formaldehyde (B43269) or the α-amination of ketones using azodicarboxylates. acs.orgresearchgate.net These reactions create new stereogenic centers with high enantioselectivity. acs.org
However, the direct asymmetric α-alkylation of ketones remains a significant challenge in organic synthesis, and a general, highly effective method has yet to be developed using either organocatalysis or transition-metal catalysis. nih.gov
Anionic Chemistry in Ketone Functionalization
Anionic intermediates are powerful tools for carbon-carbon bond formation, offering precise control over reactivity and regioselectivity. The functionalization of ketones through the generation of enolates or other carbanionic species is a fundamental strategy in organic synthesis. nih.govresearchgate.net
A sophisticated approach for constructing highly substituted phenolic rings involves the [3+3] cycloaromatization reaction between a ketone dianion and an α-aroyl ketene (B1206846) dithioacetal. nih.govrsc.org In this process, the ketone, acting as a 1,3-dinucleophile, reacts with the ketene dithioacetal, which serves as a 1,3-dielectrophilic partner. nih.gov The reaction is typically mediated by a strong base, such as sodium hydride, which generates the requisite dianion from the ketone. nih.govrsc.org
This methodology allows for the efficient synthesis of various tri- and tetra-substituted phenols. rsc.org For a substrate like this compound, the generation of a dianion would theoretically occur at the α-carbons of the cyclopentyl ring. Subsequent reaction with a suitable ketene dithioacetal, such as 3,3-bis(methylthio)-1-arylprop-2-en-1-one, would lead to a highly substituted, thiomethyl-functionalized phenol (B47542) derivative, demonstrating the versatility of this annulation strategy. nih.govresearchgate.net The general mechanism involves the initial Michael addition of one enolate carbon, followed by an intramolecular cyclization and subsequent elimination of methyl thiolate and water to achieve aromatization.
Table 1: Examples of Phenol Synthesis via Dianionic Annulation nih.gov
| Ketone Reactant | Ketene Dithioacetal Reactant | Base | Product | Yield |
| Acetone | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | NaH | 5-Methyl-3-(methylthio)biphenyl-2-ol | 85% |
| Cyclopentanone | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | NaH | 7-(Methylthio)-6-phenyl-6,7-dihydro-5H-cyclopenta[b]phenol | 82% |
| Propiophenone | 3,3-bis(methylthio)-1-(4-chlorophenyl)prop-2-en-1-one | NaH | 4'-Chloro-6-methyl-5-(methylthio)-[1,1'-biphenyl]-2-ol | 78% |
Beyond classical enolate chemistry, novel carbanion-mediated transformations offer new pathways for ketone synthesis. One such method is the alkoxide-promoted reaction of benzyldiboronates with esters. nih.govacs.org This strategy leverages the formation of an α-boryl carbanion, which acts as a potent nucleophile. nih.gov Spectroscopic studies have confirmed that an alkoxide base mediates a deborylative pathway to generate the reactive carbanion intermediate, which then participates in carbon-carbon bond formation. nih.gov
This method is highly efficient for converting esters into ketones bearing tertiary and quaternary carbon centers and is tolerant of various functional groups. nih.govacs.org To synthesize this compound via this route, one could envision the reaction between methyl cyclopentanecarboxylate (B8599756) and a 2,3-dimethylbenzyl diboronate ester. The α-boryl carbanion generated from the diboronate would attack the ester carbonyl, leading to the desired ketone after rearrangement and workup. This approach avoids harsher organometallic reagents and offers a unique disconnection strategy.
Table 2: Ketone Synthesis Using α-Boryl Carbanions and Esters acs.org
| Benzyldiboronate Reactant | Ester Reactant | Base | Product | Yield |
| Benzyl-1,1-bis(pinacolato)borane | Methyl benzoate | LiOtBu | Benzyl phenyl ketone | 95% |
| 4-Methoxybenzyl-1,1-bis(pinacolato)borane | Ethyl acetate | LiOtBu | 1-(4-Methoxyphenyl)propan-2-one | 88% |
| Benzyl-1,1-bis(pinacolato)borane | Methyl 4-chlorobenzoate | LiOtBu | Benzyl 4-chlorophenyl ketone | 91% |
Homologation and Ring Expansion Reactions of Ketones
Homologation reactions, which extend a carbon chain by one or more atoms, are invaluable tools in synthetic chemistry. wikipedia.org When applied to ketones, these reactions can lead to one-carbon chain-extended products or ring-expanded cyclic ketones. nih.govtuni.fi
A significant advancement in ketone homologation is the catalytic asymmetric reaction with α-diazoesters. nih.gov Research has shown that a chiral N,N'-dioxide-Scandium(III) complex can effectively catalyze the enantioselective homologation of ketones like acetophenone (B1666503) and its derivatives. nih.govacs.orgorganic-chemistry.org This reaction proceeds through a domino addition/rearrangement process, where the diazoester adds to the ketone, followed by a selective migration of one of the ketone's substituents to form an optically active β-keto ester with an all-carbon quaternary center. nih.govresearchgate.net
The reaction is highly chemo-, regio-, and enantioselective. nih.gov Applying this to a precursor of this compound, one could start with a molecule containing both a 2,3-dimethylphenyl ketone moiety and a tethered α-diazoester. The chiral scandium catalyst would then facilitate an intramolecular addition/rearrangement, extending the cyclopentyl ring or another alkyl chain while precisely controlling the stereochemistry of the newly formed quaternary center. nih.gov
The success of the catalytic asymmetric homologation hinges on the careful selection of the catalyst and reaction conditions to manage reactivity and stereocontrol. acs.orgorganic-chemistry.org Studies have demonstrated that chiral scandium(III) N,N'-dioxide Lewis acid catalysts are particularly effective for acyclic ketones, which have historically been challenging substrates due to lower reactivity and complex selectivity issues. nih.govresearchgate.net
The reaction pathway, elucidated in part by Density Functional Theory (DFT) calculations, shows that the catalyst activates the ketone for nucleophilic attack by the diazo compound and controls the facial selectivity of the subsequent rearrangement. acs.orgorganic-chemistry.org For an aryl alkyl ketone, selective migration of the alkyl group over the aryl group is often observed. nih.gov This regioselectivity is crucial when designing a synthesis. In a hypothetical homologation to form a derivative of this compound, the choice of a chiral ligand on the scandium catalyst would be paramount in dictating the enantiomeric excess (ee) of the resulting β-keto ester. nih.govacs.org The reaction has been shown to be effective for a range of aryl ketones, achieving high yields and enantioselectivities.
Table 3: Enantioselective Homologation of Ketones with α-Alkyl α-Diazo Esters nih.govorganic-chemistry.org
| Ketone Substrate | Diazo Ester | Catalyst System | Yield | ee (%) |
| Acetophenone | Ethyl 2-diazo-2-methylpropanoate | Sc(OTf)3 / Chiral N,N'-Dioxide | 95% | 96 |
| 4'-Methoxyacetophenone | Ethyl 2-diazo-2-methylpropanoate | Sc(OTf)3 / Chiral N,N'-Dioxide | 98% | 95 |
| 2'-Chloroacetophenone | Ethyl 2-diazo-2-methylpropanoate | Sc(OTf)3 / Chiral N,N'-Dioxide | 90% | 97 |
| Propiophenone | Ethyl 2-diazo-2-methylpropanoate | Sc(OTf)3 / Chiral N,N'-Dioxide | 85% | 94 |
Alternative and Sustainable Synthetic Pathways
In line with the principles of green chemistry, developing sustainable synthetic routes is a major goal. Traditional methods for synthesizing aryl ketones, such as Friedel-Crafts acylation, often rely on stoichiometric, corrosive Lewis acids and chlorinated solvents. Modern alternatives seek to minimize waste and environmental impact. proquest.com
One sustainable approach involves the solvent-free, or "neat," allylation of aryl ketones. rsc.org This method can rapidly functionalize the α-position of a ketone without the need for bulk organic solvents, significantly reducing solvent waste. rsc.org Another green strategy is the use of palladium-catalyzed Heck reactions to couple allylic alcohols with aryl iodides in aqueous media. researchgate.net This process can directly form saturated aryl ketones in one step under milder conditions than traditional methods.
Furthermore, the use of micellar catalysis, where reactions are run in water using "designer" surfactants, offers a promising green alternative. proquest.comresearchgate.net Copper-catalyzed asymmetric reductions of aryl ketones, for instance, have been successfully performed under mild aqueous micellar conditions. proquest.com For the synthesis of this compound, a sustainable approach could involve the palladium-catalyzed coupling of 2,3-dimethyliodobenzene with cyclopentanecarboxylic acid derivatives in an aqueous system, or a Friedel-Crafts reaction using a recyclable, solid acid catalyst instead of AlCl₃. google.com These methods represent a shift towards more environmentally responsible chemical manufacturing. mdpi.com
Direct Acylation with Water-Scavenging Solvents for Streamlined Synthesis
The traditional Friedel-Crafts acylation, a fundamental method for forming carbon-carbon bonds to an aromatic ring, typically involves the use of an acyl halide or anhydride with a Lewis acid catalyst. khanacademy.orglibretexts.org This process, however, necessitates the prior formation of the acyl chloride from the corresponding carboxylic acid, adding an extra step to the synthesis. A more streamlined approach involves the direct acylation of an aromatic compound with a carboxylic acid. This can be achieved by employing a water-scavenging solvent, such as polyphosphoric acid (PPA), which acts as both the solvent and a dehydrating agent to drive the reaction forward. google.com
In the context of synthesizing this compound, this methodology would involve the direct reaction of 1,2-dimethylbenzene with cyclopentanecarboxylic acid in the presence of polyphosphoric acid. This process circumvents the need to prepare cyclopentanecarbonyl chloride, thus offering a more atom-economical and direct route to the target ketone. google.com The high yields achieved in the synthesis of analogous ketones using this method suggest its potential for efficient production. google.com
Table 1: Proposed Reaction Parameters for Direct Acylation
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Key Advantage |
|---|
Green Chemistry Approaches to Ketone Production
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The classic Friedel-Crafts acylation often utilizes stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which can generate significant amounts of acidic waste. beilstein-journals.orgchemrxiv.org Furthermore, the use of halogenated solvents contributes to environmental concerns.
Greener alternatives to traditional ketone synthesis are actively being explored. One promising approach is the use of solid, reusable catalysts that are more environmentally benign. For instance, the use of graphite as a catalyst in Friedel-Crafts type reactions has been reported as a mild and ecologically friendly method. google.com The application of such a catalyst for the synthesis of this compound could significantly reduce the waste generated compared to conventional methods.
Another green chemistry strategy involves the use of ionic liquids as recyclable reaction media. beilstein-journals.org Ionic liquids can act as both solvent and catalyst, and their low vapor pressure reduces air pollution. Research into iron(III) chloride hexahydrate-catalyzed Friedel-Crafts acylation in tunable aryl alkyl ionic liquids has shown promise for developing robust and more sustainable catalytic systems. beilstein-journals.org
Furthermore, the principles of green chemistry favor the use of starting materials derived from renewable resources. While the immediate precursors to this compound are petroleum-derived, broader research into producing key chemical building blocks from biomass is ongoing. For example, cyclopentanone, a related cyclic ketone, can be derived from hemicellulose. researchgate.net
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Approach | Catalyst | Solvent | Environmental Impact |
|---|---|---|---|
| Traditional Friedel-Crafts | Aluminum Chloride (stoichiometric) chemrxiv.org | Halogenated Solvents | High, due to acidic waste and volatile organic compounds. |
| Green Approach 1 | Graphite (catalytic) google.com | High-boiling, non-halogenated solvents | Lower, due to recyclable catalyst and reduced waste. |
| Green Approach 2 | Iron(III) Chloride in Ionic Liquid beilstein-journals.org | Ionic Liquid | Lower, due to recyclable solvent/catalyst system and reduced volatility. |
Reactivity Profiling and Mechanistic Elucidation of Cyclopentyl 2,3 Dimethylphenyl Ketone
Electrophilic and Nucleophilic Character of the Carbonyl Group
The carbonyl group (C=O) is the primary center of reactivity in Cyclopentyl 2,3-dimethylphenyl ketone. Due to the significant difference in electronegativity between carbon and oxygen, the carbonyl bond is highly polarized. This polarization results in a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen atom, rendering the carbon atom an electrophilic site susceptible to attack by nucleophiles. numberanalytics.commasterorganicchemistry.com The presence of the adjacent 2,3-dimethylphenyl and cyclopentyl groups modulates this inherent reactivity through a combination of electronic and steric effects. numberanalytics.com The two methyl groups on the aromatic ring are electron-donating, which can slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl ketone. numberanalytics.com However, the steric hindrance imposed by the ortho-methyl group and the bulky cyclopentyl ring is a more dominant factor, potentially slowing the rate of nucleophilic attack. numberanalytics.com
Detailed Studies on Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of ketones. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated in a subsequent step to yield an alcohol. libretexts.orgmedlifemastery.com
The reaction course depends on the nature of the nucleophile. ucalgary.ca
Strong Nucleophiles: Anionic nucleophiles, such as those found in Grignard reagents (e.g., methylmagnesium bromide) or organolithium reagents, are highly reactive and add directly to the carbonyl group in an irreversible fashion. masterorganicchemistry.comyoutube.com The resulting alkoxide intermediate is then protonated during an aqueous workup to give the corresponding tertiary alcohol.
Weak Nucleophiles: Neutral nucleophiles like water, alcohols, and amines are less reactive and typically require acid catalysis to enhance the electrophilicity of the carbonyl carbon. ucalgary.ca Protonation of the carbonyl oxygen makes the carbonyl carbon significantly more susceptible to attack by the weak nucleophile. ucalgary.ca These reactions are often reversible. masterorganicchemistry.com
Given the steric hindrance around the carbonyl group in this compound, reactions with bulky nucleophiles may proceed slower than with less hindered ketones.
| Nucleophile (Reagent) | Reaction Type | Expected Product |
|---|---|---|
| CH₃MgBr then H₃O⁺ | Grignard Reaction | 1-(2,3-dimethylphenyl)-1-cyclopentyl-1-ethanol |
| H₂O, H⁺ catalyst | Hydration (reversible) | 1-Cyclopentyl-1-(2,3-dimethylphenyl)ethane-1,1-diol |
| CH₃OH, H⁺ catalyst | Acetal Formation (reversible) | 1-Cyclopentyl-1,1-dimethoxy-1-(2,3-dimethylphenyl)ethane |
Investigation of Carbonyl Group Reduction: Stereochemical Outcomes and Reagent Selectivity
The carbonyl group of this compound can be readily reduced to a secondary alcohol. numberanalytics.comlibretexts.org This transformation is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄). wikipedia.orgharvard.edu The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.comlibretexts.org
The reduction of this prochiral ketone results in the formation of a new stereocenter. libretexts.org Consequently, unless a chiral reducing agent or catalyst is employed, the product will be a racemic mixture of the two corresponding enantiomeric secondary alcohols. wikipedia.org The choice of reducing agent can be important for selectivity in molecules with multiple functional groups. Sodium borohydride is a milder reagent that will selectively reduce aldehydes and ketones, while LiAlH₄ is much more reactive and will also reduce esters, carboxylic acids, and amides. harvard.edu
| Reducing Agent | Solvent | Product | Stereochemical Outcome |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (2,3-dimethylphenyl)(cyclopentyl)methanol | Racemic mixture |
| Lithium Aluminum Hydride (LiAlH₄), then H₂O workup | Diethyl ether or THF | (2,3-dimethylphenyl)(cyclopentyl)methanol | Racemic mixture |
Reactions Involving Aromatic and Aliphatic Moieties
Beyond the carbonyl group, the 2,3-dimethylphenyl ring and the cyclopentyl group also exhibit characteristic reactivities.
Oxidation Reactions and Pathway Analysis
The alkyl substituents on the molecule are susceptible to oxidation, particularly under strong oxidizing conditions. The methyl groups attached to the aromatic ring are at benzylic positions, which are particularly prone to oxidation. libretexts.org Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize these methyl groups to carboxylic acids, provided there is at least one benzylic hydrogen present. libretexts.orgnih.gov The cyclopentyl group, being a non-benzylic alkane moiety, is generally more resistant to oxidation. However, extremely harsh conditions could lead to the cleavage of the cycloalkane ring. The initial phase of oxidation often involves radical mechanisms, such as hydrogen abstraction from the benzylic position. nih.gov
| Oxidizing Agent | Conditions | Likely Site of Oxidation | Potential Product(s) |
|---|---|---|---|
| KMnO₄, NaOH, heat | Strong | Benzylic methyl groups | 2-(cyclopentanecarbonyl)-6-methylbenzoic acid or 2-(cyclopentanecarbonyl)benzene-1,3-dicarboxylic acid |
Electrophilic Aromatic Substitution on the Dimethylphenyl Ring
The 2,3-dimethylphenyl ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The outcome of this reaction is governed by the directing effects of the existing substituents: the two methyl groups and the cyclopentylcarbonyl group.
Methyl Groups (-CH₃): These are alkyl groups, which are activating and ortho, para-directing due to inductive effects and hyperconjugation. libretexts.org
Cyclopentylcarbonyl Group (-COR): This is an acyl group, which is deactivating and meta-directing. The carbonyl group withdraws electron density from the ring through resonance, making the ring less nucleophilic and directing incoming electrophiles to the meta position. youtube.com
The combined influence of these groups dictates the position of substitution. The acyl group deactivates the entire ring, making EAS reactions slower than for benzene (B151609). youtube.com The activating methyl groups direct incoming electrophiles to positions ortho and para to themselves. The position C4 is para to the C-1 methyl and meta to the acyl group. Position C6 is ortho to the C-1 methyl and meta to the acyl group. Position C5 is para to the C-2 methyl and meta to the acyl group. Steric hindrance will also play a significant role, likely disfavoring substitution at C-4, which is sterically crowded. Therefore, substitution is most likely to occur at the C-5 and C-6 positions.
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Cyclopentyl(2,3-dimethyl-5-nitrophenyl)methanone |
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | (5-bromo-2,3-dimethylphenyl)(cyclopentyl)methanone |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(cyclopentanecarbonyl)-2,3-dimethylbenzenesulfonic acid |
Radical Reactions and Single Electron Transfer Processes (e.g., SmI₂-catalyzed couplings)
Aryl ketones are known to participate in reactions initiated by single electron transfer (SET) from a potent reducing agent, such as samarium(II) iodide (SmI₂). acs.org This process involves the transfer of a single electron to the ketone's carbonyl group, generating a ketyl radical anion intermediate. libretexts.orglibretexts.org This highly reactive species can then undergo a variety of subsequent reactions, including intramolecular or intermolecular couplings. acs.org
In the case of this compound, the formation of the ketyl radical would be the initiating step. The stability of this radical intermediate is enhanced by delocalization of the unpaired electron into the 2,3-dimethylphenyl aromatic system, forming a stabilized benzylic radical. libretexts.org This intermediate could then be trapped by a suitable radical acceptor in a coupling reaction. The efficiency and pathway of such reactions can be influenced by the steric and electronic properties of the aryl ketone. nih.gov
Compound Reference Table
| Compound Name |
|---|
| This compound |
| 1-(2,3-dimethylphenyl)-1-cyclopentyl-1-ethanol |
| 1-Cyclopentyl-1-(2,3-dimethylphenyl)ethane-1,1-diol |
| 1-Cyclopentyl-1,1-dimethoxy-1-(2,3-dimethylphenyl)ethane |
| (2,3-dimethylphenyl)(cyclopentyl)methanol |
| 2-(cyclopentanecarbonyl)-6-methylbenzoic acid |
| 2-(cyclopentanecarbonyl)benzene-1,3-dicarboxylic acid |
| Cyclopentyl(2,3-dimethyl-5-nitrophenyl)methanone |
| (5-bromo-2,3-dimethylphenyl)(cyclopentyl)methanone |
| 4-(cyclopentanecarbonyl)-2,3-dimethylbenzenesulfonic acid |
| Sodium borohydride |
| Lithium aluminum hydride |
| Potassium permanganate |
| Samarium(II) iodide |
Impact of Substituent Steric and Electronic Effects on Reactivity
Theoretically, the two methyl groups on the phenyl ring at positions 2 and 3 would exert both steric and electronic effects. Electronically, methyl groups are weakly electron-donating through induction and hyperconjugation, which would slightly increase the electron density on the aromatic ring and potentially on the carbonyl carbon, making it marginally less electrophilic.
Sterically, the ortho-methyl group (at position 2) would create significant steric hindrance around the carbonyl group. This would likely hinder the approach of nucleophiles, thereby reducing the reaction rates for many common ketone reactions compared to a less substituted analogue. The meta-methyl group (at position 3) would have a lesser steric impact on the carbonyl center.
Conformational Dynamics and Transition State Stability
The conformational dynamics of this compound would be complex, involving the rotation around the single bond connecting the cyclopentyl ring and the carbonyl group, as well as the bond between the carbonyl group and the phenyl ring. The bulky cyclopentyl group and the ortho-methyl group on the phenyl ring would likely lead to a preferred conformation that minimizes steric strain.
During a reaction, the stability of the transition state would be a critical factor. For a nucleophilic addition to the carbonyl, the approach of the nucleophile would be sterically demanding. The transition state would adopt a geometry that accommodates the incoming nucleophile, the cyclopentyl group, and the substituted phenyl ring. The steric clash between the ortho-methyl group and the cyclopentyl group would likely raise the energy of the transition state, thus increasing the activation energy and slowing the reaction.
Computational Chemistry for Mechanistic Insights
While no specific computational studies on this compound were found, a general approach using computational chemistry could provide valuable insights.
Density Functional Theory (DFT) Calculations for Reaction Coordinate Analysis
DFT calculations could be employed to map the potential energy surface for reactions involving this ketone. By calculating the energies of reactants, transition states, and products, a reaction coordinate diagram could be constructed. This would provide quantitative data on activation energies and reaction enthalpies, allowing for a comparison of different reaction pathways.
Molecular Dynamics Simulations for Conformational Preference and Ligand Binding
Molecular dynamics (MD) simulations could be used to explore the conformational landscape of the molecule over time. These simulations would reveal the most stable conformations and the energy barriers between them. In a hypothetical scenario of this ketone acting as a ligand, MD simulations could also be used to study its binding to a protein active site, providing insights into binding affinity and orientation.
Spin Density Distribution and Radical Stability in Intermediates
In reactions that proceed through radical intermediates, understanding the spin density distribution is crucial. csic.esresearchgate.net For a hypothetical radical formed from this compound, the unpaired electron's location would determine the subsequent reaction steps. Theoretical calculations can map the spin density, which is the spatial distribution of the unpaired electron. csic.esresearchgate.net Generally, in aryl ketones, the spin density can be delocalized over the aromatic ring and the carbonyl group. The methyl substituents would have a minor influence on this distribution.
Advanced Applications and Derivatization Strategies of Cyclopentyl 2,3 Dimethylphenyl Ketone in Chemical Sciences
Utilization as a Versatile Organic Synthetic Intermediate
The reactivity of the ketone functional group, combined with the steric and electronic properties of its adjacent aromatic and aliphatic rings, makes Cyclopentyl 2,3-dimethylphenyl ketone a versatile precursor in organic synthesis. The carbonyl carbon is an electrophilic site, while the α-carbons can be deprotonated to form enolates, enabling a wide array of carbon-carbon bond-forming reactions.
Building Blocks for Complex Polycyclic Systems and Natural Product Synthesis
The construction of polycyclic systems is a primary objective in the synthesis of natural products and medicinally relevant molecules, as these rigid structures can exhibit high selectivity for biological targets. nih.gov Ketones like this compound are pivotal starting materials for polycyclization cascades, which can efficiently generate multiple rings and stereocenters in a single step. nih.gov
Intramolecular Friedel-Crafts-type reactions are a common strategy, where the aromatic ring attacks the ketone, often activated by a Lewis acid. This can initiate a cascade of cyclizations to form intricate tricyclic frameworks. nih.gov Research on related ketoesters has demonstrated that such polycyclizations can be governed by the electronic nature of the aromatic rings, leading to stereochemically complex structures. nih.gov The presence of the dimethylphenyl group in the target ketone influences the regioselectivity of such cyclizations. These methods provide access to core structures found in a variety of natural products.
Table 1: Examples of Polycyclic Systems Accessible Through Ketone-Based Syntheses
| Polycyclic System Type | Key Synthetic Strategy | Relevance |
|---|---|---|
| Tricyclic Terpenoids | Cationic or Acid-Catalyzed Polycyclization | Core of many bioactive natural products. nih.gov |
| Steroid Cores | Biomimetic Polyolefinic Cyclization | Foundational to hormone synthesis and related drugs. nih.gov |
The cyclopentyl moiety can also participate in or direct ring-forming reactions, such as the Nazarov cyclization, to create fused ring systems like cyclopentenones, which are common motifs in natural products. organic-chemistry.orgthieme-connect.com
Precursors to Functionalized Heterocycles via Cyclization Reactions
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals. The ketone group is a key handle for the synthesis of a wide range of nitrogen, oxygen, and sulfur-containing heterocycles. chim.itresearchgate.net
One major pathway involves the conversion of the ketone to an intermediate that can undergo intramolecular cyclization. For instance, the ketone can be transformed into an α-halo ketone, which can then react with a nucleophile like an amine or hydrazine (B178648) to form five or six-membered rings. nih.gov Another approach is the reaction with amines to form imines, which can then be cyclized. Tandem reactions starting from related ketone structures have been shown to produce synthetically valuable nitrogen heterocycles. chim.it The synthesis of pyrazoles, for example, can be achieved through cyclization reactions involving ketone derivatives and hydrazonoyl chlorides. nih.gov
Table 2: Potential Heterocyclic Systems from Ketone Precursors
| Heterocycle Class | Synthetic Approach | Intermediate Type |
|---|---|---|
| Pyrroles | Reaction with α-amino ketones or cyclization of azides. researchgate.net | N-Aryl-2-vinyl aziridines. researchgate.net |
| Indoles | Fischer indole (B1671886) synthesis from a phenylhydrazone derivative. | Phenylhydrazone. |
| Benzimidazoles | Reaction with o-phenylenediamines. | Schiff base/imine. |
Potential for Pharmaceutical and Medicinal Chemistry Research
The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. mdpi.com The scaffold of this compound provides a foundation for developing new therapeutic agents by serving as a "privileged structure"—a molecular framework capable of binding to multiple biological targets.
Design and Synthesis of Novel Bioactive Scaffolds
The process of drug discovery often involves the synthesis and optimization of novel molecular scaffolds to identify new biologically active molecules. tudublin.iemdpi.com The structure of this compound, which combines aromatic and aliphatic cyclic moieties, is analogous to core components of known bioactive compounds like indanone. tudublin.ie By modifying this core structure, chemists can create libraries of new compounds for pharmacological screening. mdpi.com
For example, the ketone can be used as a starting point to build hybrid molecules, combining its features with other known pharmacophores to enhance activity or target specificity. tudublin.ie The synthesis of such novel systems is hypothesized to lead to enhanced anti-cancer or anti-inflammatory properties. tudublin.ie The goal is to develop unique molecular architectures that can interact with biological targets in novel ways, potentially overcoming limitations of existing drugs. mdpi.com
Structure-Activity Relationship (SAR) Studies of Ketone Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.govmdpi.com For derivatives of this compound, SAR studies would systematically explore how modifications to different parts of the molecule affect its potency and selectivity. nih.govrsc.org
Key areas for modification in SAR studies would include:
The Phenyl Ring: Altering the position and nature of substituents on the dimethylphenyl ring (e.g., adding electron-withdrawing or electron-donating groups) can significantly impact electronic properties and interactions with a target protein. nih.gov
The Cyclopentyl Ring: Expanding or contracting the ring, or introducing substituents, can probe the importance of its size and conformation for biological activity.
The Ketone Linker: The carbonyl group itself can be reduced to an alcohol, converted to an oxime, or used as an anchor to attach other functional groups, thereby altering the molecule's hydrogen bonding capacity and geometry. mdpi.com
Computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking can be employed to predict the activity of newly designed derivatives and understand their binding modes at a molecular level. rsc.orgresearchgate.net
Table 3: Principles of SAR Studies for Ketone Derivatives
| Molecular Modification | Rationale | Potential Impact on Activity |
|---|---|---|
| Varying Aromatic Substituents | Modulate electronic and steric properties. nih.gov | Enhance binding affinity, alter metabolism. |
| Altering Aliphatic Ring Size | Change conformational flexibility and shape. | Optimize fit within a receptor's binding pocket. |
| Modifying the Ketone Group | Change polarity and hydrogen-bonding ability. mdpi.com | Improve solubility and target interaction. |
Contributions to Materials Science and Polymer Chemistry (Exploratory Research)
While primarily viewed through the lens of organic and medicinal chemistry, the structural components of this compound suggest potential, though largely exploratory, applications in materials science. chemscene.com Aromatic ketones are known building blocks for high-performance polymers due to their thermal stability and mechanical strength.
The key features relevant to materials science are the rigid aromatic ring and the reactive ketone functionality. The aromatic units can be incorporated into polymer backbones to enhance properties like thermal stability and stiffness. The ketone group can serve as a reactive site for polymerization or for grafting onto other polymer chains to create functional materials. For instance, the molecule could potentially be used as a monomer or a precursor to monomers for creating materials such as polyaryletherketones (PAEKs), albeit with specific modifications. Furthermore, its structure could be integrated into the synthesis of liquid crystals or organic light-emitting diode (OLED) materials, where core molecular shape and electronic properties are critical. chemscene.com
Advanced Analytical and Spectroscopic Characterization Techniques for Structural and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of Cyclopentyl 2,3-dimethylphenyl ketone by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
In ¹H NMR, the protons of the cyclopentyl ring are expected to produce complex multiplets in the aliphatic region (approximately 1.6-3.0 ppm). The methine proton alpha to the carbonyl group would be the most deshielded of this group, likely appearing around 2.8-3.5 ppm. The two methyl groups attached to the aromatic ring would appear as distinct singlets in the aromatic methyl region (around 2.1-2.5 ppm). The protons on the phenyl ring would produce signals in the aromatic region (approximately 7.0-7.8 ppm).
¹³C NMR spectroscopy provides critical information about the carbon skeleton. The carbonyl carbon is highly characteristic, appearing significantly downfield in the 190-215 δ range, a clear indicator of a ketone functional group. openstax.org The carbons of the cyclopentyl ring would resonate in the aliphatic region (20-45 ppm), while the methyl carbons would appear further upfield (15-25 ppm). The aromatic carbons would be observed between 125-140 ppm.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.0-7.8 | Multiplets | Aromatic protons |
| ¹H | ~2.8-3.5 | Multiplet | Cyclopentyl CH alpha to C=O |
| ¹H | ~2.1-2.5 | Singlets | Aromatic CH₃ groups |
| ¹H | ~1.6-2.2 | Multiplets | Cyclopentyl CH₂ groups |
| ¹³C | ~195-210 | Singlet | Carbonyl (C=O) |
| ¹³C | ~125-140 | Singlets | Aromatic carbons |
| ¹³C | ~20-45 | Singlets | Cyclopentyl carbons |
| ¹³C | ~15-25 | Singlets | Methyl carbons |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from fragmentation patterns. For this compound (C₁₄H₁₈O), the molecular weight is 202.3 g/mol . riekemetals.com Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 202.
Key fragmentation pathways for ketones often involve alpha-cleavage, where the bond adjacent to the carbonyl group is broken. For this molecule, two primary alpha-cleavage events are possible:
Loss of the cyclopentyl radical, resulting in a [M-C₅H₉]⁺ fragment corresponding to the 2,3-dimethylbenzoyl cation at m/z = 133.
Loss of the 2,3-dimethylphenyl radical, leading to the cyclopentylacylium ion [C₅H₉CO]⁺ at m/z = 97.
Another common fragmentation for ketones with benzylic protons is the McLafferty rearrangement, though it is less likely in this specific structure due to the lack of a gamma-hydrogen on a flexible chain. libretexts.orgpressbooks.pub
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 202 | [C₁₄H₁₈O]⁺ | Molecular Ion (M⁺) |
| 133 | [C₉H₉O]⁺ | α-cleavage (Loss of C₅H₉) |
| 97 | [C₆H₉O]⁺ | α-cleavage (Loss of C₇H₇) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its vibrational modes.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong carbonyl (C=O) stretching absorption. For aromatic ketones, this peak is typically found in the range of 1685-1690 cm⁻¹. openstax.orglibretexts.org The conjugation of the carbonyl group with the aromatic ring lowers its vibrational frequency compared to a saturated ketone. libretexts.org Other expected absorptions include C-H stretches from the aliphatic cyclopentyl group (just below 3000 cm⁻¹) and the aromatic ring (just above 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. An IR spectrum for the related compound Cyclopentyl phenyl ketone confirms the presence of these characteristic peaks. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, aromatic C=C stretching and symmetric vibrations of the substituted benzene (B151609) ring often produce strong and sharp signals, which are highly useful for confirming the aromatic portion of the structure.
| Technique | Expected Absorption (cm⁻¹) | Vibrational Mode |
|---|---|---|
| IR | ~3100-3000 | Aromatic C-H Stretch |
| IR | ~2980-2850 | Aliphatic C-H Stretch |
| IR / Raman | ~1685-1690 | Carbonyl (C=O) Stretch |
| IR / Raman | ~1600, 1450 | Aromatic C=C Stretch |
X-ray Crystallography for Precise Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide exact bond lengths, bond angles, and the conformation of the cyclopentyl ring relative to the planar 2,3-dimethylphenyl group. While specific crystallographic data for this compound are not publicly available, analysis would reveal the dihedral angle between the plane of the carbonyl group and the aromatic ring, which influences the degree of electronic conjugation. It would also confirm the substitution pattern on the aromatic ring and the puckering conformation (e.g., envelope or twist) of the cyclopentyl ring.
Chromatographic Methods (GC, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Gas Chromatography (GC): As a volatile compound, GC is an ideal method for purity analysis. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can separate the target compound from starting materials, byproducts, and solvents. The retention time is a characteristic property under specific conditions (e.g., column type, temperature program). For the related compound Cyclopentylphenylmethanone, a Kovats retention index of 1508 on a standard non-polar column has been reported, providing a reference point for predicting the elution behavior of its dimethyl-substituted analog. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, particularly for less volatile compounds or as an alternative to GC. A reversed-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile/water or methanol/water, would effectively separate the nonpolar ketone from more polar impurities. A UV detector would be suitable for detection, given the strong UV absorbance of the aromatic phenyl ketone chromophore. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Future Research Perspectives and Translational Potential
Development of Enantioselective Synthetic Routes for Chiral Analogues
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. rsc.orgacs.org While cyclopentyl 2,3-dimethylphenyl ketone itself is achiral, the development of enantioselective synthetic routes to produce its chiral analogues—where stereocenters are introduced on the cyclopentyl ring or at the benzylic position upon reduction of the ketone—represents a significant and valuable research direction.
The enantioselective reduction of prochiral ketones to form chiral alcohols is a well-established field, with methods ranging from the use of stoichiometric chiral reducing agents like those derived from amino acids or BINOL-modified lithium aluminum hydride, to catalytic approaches. wikipedia.org Catalytic methods, which are often more economical and environmentally friendly, include the use of oxazaborolidines or transition metal catalysts with chiral ligands. wikipedia.org For instance, the asymmetric reduction of a ketone can be achieved with high enantioselectivity using a chiral organoborane derived from α-pinene, a method known as the Midland Alpine borane (B79455) reduction. wikipedia.org
Furthermore, the creation of chiral centers on the cyclopentyl ring itself can be envisioned through various asymmetric synthetic strategies. nih.govacs.org Organocatalysis, for example, has emerged as a powerful tool for the enantioselective synthesis of functionalized cyclopentanones. nih.gov Multi-catalytic cascade reactions, combining a secondary amine-catalyzed Michael addition with an N-heterocyclic carbene-catalyzed intramolecular reaction, can produce densely functionalized cyclopentanones with high enantioselectivity. nih.gov These methods could be adapted to synthesize chiral precursors to this compound, thereby introducing stereocenters on the cyclopentyl moiety.
Future research in this area would likely focus on adapting and optimizing these existing enantioselective methods for the specific substrate of this compound and its derivatives. The goal would be to develop robust and scalable processes that provide access to a diverse library of chiral analogues with high enantiomeric purity.
Exploration of Biological Activities and Pharmacological Profiles
Aromatic ketones are a significant class of compounds in the chemical and pharmaceutical industries, serving as important intermediates and possessing inherent biological activities. unacademy.comchemicalbook.comnumberanalytics.com Many drug molecules contain an aromatic ketone motif, highlighting the potential of this chemical scaffold in medicinal chemistry. researchgate.netresearchgate.net For example, compounds containing aromatic ketones have shown a range of pharmacological activities, including acting as muscle relaxants, anti-inflammatory agents, and having roles in osteoporosis treatment. researchgate.net
Given this precedent, a systematic investigation into the biological activities and pharmacological profile of this compound and its synthesized chiral analogues is a logical and promising avenue for future research. The structural similarity to other biologically active ketones suggests that it could interact with various biological targets. For instance, phenyl pentyl ketone has demonstrated potent antimicrobial activities. nih.gov
Initial studies would likely involve broad-spectrum screening to identify any potential biological effects. This could include assays for antimicrobial, anticancer, anti-inflammatory, and other activities. The availability of a library of chiral analogues from enantioselective synthesis would be particularly valuable, as different stereoisomers of a compound often exhibit distinct biological activities and potencies.
Should initial screenings yield promising results, further research would delve into the mechanism of action, structure-activity relationships (SAR), and pharmacokinetic properties of the most active compounds. This could ultimately lead to the development of new therapeutic agents based on the this compound scaffold.
Scalable Synthesis and Industrial Applications
The transition of a chemical compound from a laboratory curiosity to an industrially relevant product hinges on the development of a scalable and economically viable synthesis process. Aromatic ketones are important industrial raw materials, and efficient methods for their large-scale production are crucial. unacademy.comchemicalbook.com Traditional methods for synthesizing aromatic ketones include the Friedel-Crafts acylation, which can be catalyzed by substances like erbium trifluoromethanesulfonate (B1224126) under microwave irradiation, and the oxidation of corresponding hydrocarbons. researchgate.net
Recent advancements have focused on greener and more efficient synthetic routes. For example, a one-pot protocol for the synthesis of flavoring ketones using a heterogeneous solid Brønsted acid catalyst has been developed, which is notable for its reusability and potential for gram-scale synthesis. acs.org Another innovative approach involves the direct deoxygenative synthesis of ketones from readily available aromatic carboxylic acids and alkenes using visible-light photoredox catalysis in an aqueous solution. nih.gov Such methods offer advantages in terms of feedstock availability and milder reaction conditions.
For this compound, future research should focus on adapting these modern, scalable synthetic methodologies. The goal would be to develop a process that is not only high-yielding but also minimizes waste and utilizes cost-effective starting materials and catalysts.
Beyond pharmaceuticals, aromatic ketones find applications as solvents, preservatives, and in the production of polymers and fragrances. unacademy.comncert.nic.in Cyclopentanone, a related cyclic ketone, is a precursor to fragrances and various industrial chemicals. businessresearchinsights.comwikipedia.org The specific substitution pattern of this compound might impart unique properties, making it a candidate for applications in materials science, agrochemicals, or as a specialty chemical. azom.com For instance, the presence of the dimethylphenyl group could influence its properties as a solvent or as a building block for advanced polymers.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The fields of medicinal chemistry and materials science are increasingly benefiting from the integration of automation and high-throughput experimentation (HTE). youtube.comoxfordglobal.com These technologies allow for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the discovery and optimization process. youtube.com
Automated synthesis platforms, which can range from liquid handlers and parallel reaction blocks to more sophisticated robotic systems, are designed to perform chemical reactions with increased speed and efficiency while minimizing human error. nih.govnih.gov These platforms often utilize pre-packaged reagent cartridges for common chemical transformations, such as reductive amination, amide bond formation, and Suzuki coupling. youtube.com
This compound, as a versatile chemical building block, is well-suited for integration into these automated workflows. Its ketone functionality can readily undergo a variety of chemical transformations, such as reductive amination to form diverse amine libraries or conversion to other functional groups. By developing protocols to incorporate this ketone into automated synthesis platforms, researchers could rapidly generate a large and diverse library of derivatives for biological screening or materials testing.
Furthermore, HTE methodologies, which employ multi-well plates to perform numerous reactions in parallel, would be invaluable for optimizing reaction conditions for the synthesis and derivatization of this compound. youtube.com High-throughput screening (HTS) techniques, such as fluorescence-based assays for ketone detection, can be used to quickly identify successful reactions and quantify product formation, further streamlining the research and development process. nih.govcas.cnnih.govacs.org The ability to rapidly test a wide array of reaction parameters can lead to the discovery of novel and more efficient synthetic methods. youtube.com
The integration of this compound into these advanced platforms represents a forward-looking approach to unlocking its full potential, enabling its rapid evolution from a single compound to a diverse chemical library with a wide range of potential applications.
Q & A
Q. What are the primary synthetic routes for Cyclopentyl 2,3-dimethylphenyl ketone, and how can retrosynthetic analysis guide their design?
this compound can be synthesized via Michael addition of a cyclopentyl anion to an α,β-unsaturated ketone precursor (e.g., ethyl vinyl ketone) . Retrosynthetic analysis involves disconnecting the ketone group to identify viable precursors. For example, the cyclopentyl moiety can be introduced via nucleophilic attack on a pre-formed ketone intermediate. Key steps include:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A combination of NMR, IR, and mass spectrometry is critical:
- ¹H NMR : Identifies methyl groups (δ 1.02–1.36 ppm for cyclopentyl CH₂; δ 2.2–2.5 ppm for aromatic methyl groups) and vinyl protons (δ 5.5–6.2 ppm) .
- IR : Confirms ketone C=O stretch (~1700–1750 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) .
- MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₄H₁₆O).
Q. How can researchers assess the purity of this compound?
Use HPLC with a C18 column (acetonitrile/water mobile phase) and GC-MS for volatile impurities. Purity >98% is typically required for kinetic or biological studies. Cross-validate with melting point analysis if crystalline .
Advanced Research Questions
Q. How do conformational dynamics influence the reactivity of this compound in reduction reactions?
Kinetic studies of cycloalkyl phenyl ketones with sodium borohydride reveal that ring strain and conformational flexibility dictate reactivity. For example:
Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural elucidation?
In cases where NMR suggests multiple conformers (e.g., methyl doublets collapsing to singlets upon deuteration), X-ray crystallography provides definitive proof. For this compound derivatives, single-crystal analysis of intermediates (e.g., glycols) confirms stereochemistry and eliminates ambiguity .
Q. What mechanistic insights can be gained from oxidation studies of this compound?
Oxidation with osmium tetroxide followed by glycol cleavage (e.g., using lead tetraacetate) generates aldehydes or carboxylic acids, revealing the ketone’s electronic environment. For example, γ-dicarbonyl stability under hydrolysis conditions informs synthetic pathways for functionalized aromatics .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. These models guide predictions of reactivity in electrophilic aromatic substitution or nucleophilic additions .
Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?
- Antifungal assays : Use Candida albicans or Aspergillus strains in agar dilution tests (MIC determination).
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity . Note: Structural analogs with pyridyl or thienyl groups show enhanced activity, suggesting substituent optimization is critical .
Q. What strategies optimize the stability of this compound under varying conditions?
Q. How does steric hindrance from the 2,3-dimethylphenyl group affect synthetic modifications?
The ortho-methyl groups impose steric constraints, limiting access to the carbonyl carbon. Strategies to mitigate this include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
